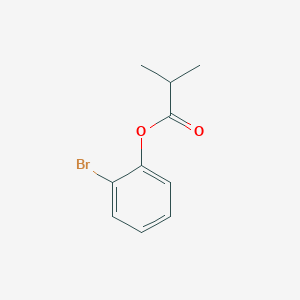
(2-Bromophenyl) 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl) 2-methylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as 2-bromo-2-methylpropionyl bromide or BMMPB. It is a white crystalline powder that is soluble in organic solvents. The chemical formula for (2-Bromophenyl) 2-methylpropanoate is C10H11BrO2.
Wirkmechanismus
The mechanism of action of (2-Bromophenyl) 2-methylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups in proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Bromophenyl) 2-methylpropanoate are not well characterized. However, it is known to have cytotoxic effects on some types of cells, which means that it can cause cell death. It has also been shown to have antitumor activity in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Bromophenyl) 2-methylpropanoate in lab experiments is its versatility. It can be used as a reagent for a wide variety of reactions, and it is relatively easy to synthesize. However, one of the main limitations of this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. It is also important to handle this compound with care, as it can be hazardous if not handled properly.
Zukünftige Richtungen
There are many future directions for research involving (2-Bromophenyl) 2-methylpropanoate. One potential area of interest is in the development of new drugs and pharmaceuticals. This compound has already shown promise as an antitumor agent, and it may have other therapeutic applications as well. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biological systems.
Synthesemethoden
The synthesis of (2-Bromophenyl) 2-methylpropanoate can be achieved by reacting 2-bromophenol with 2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl) 2-methylpropanoate has been used in scientific research for a variety of purposes. One of the most common applications of this compound is as a reagent for the synthesis of other compounds. It is also used as a building block for the synthesis of complex organic molecules. In addition, (2-Bromophenyl) 2-methylpropanoate has been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106141-06-4 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
(2-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
InChI-Schlüssel |
DKAZQOJDVJXMGF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
Kanonische SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
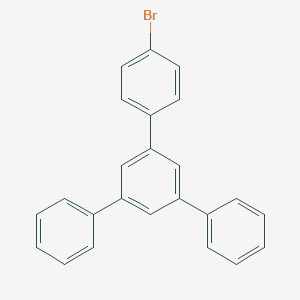
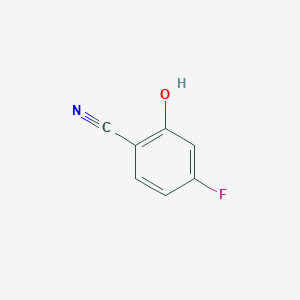
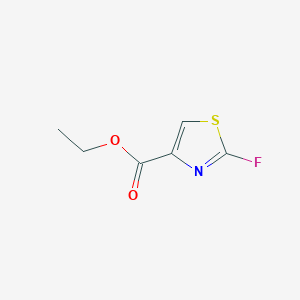
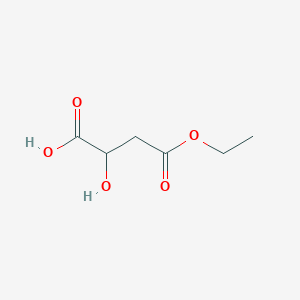

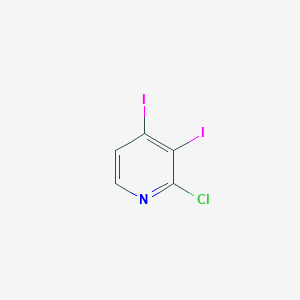
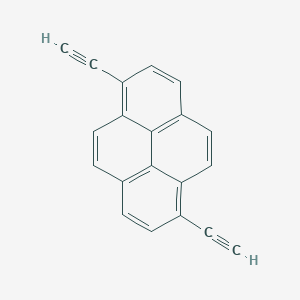
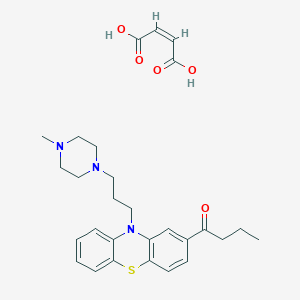


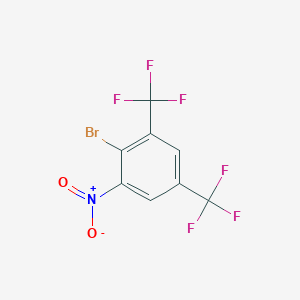
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
